Desmethylolanzapine dihydrochloride
Description
Contextualization of Desmethylolanzapine as a Key Metabolite of Olanzapine (B1677200)
Olanzapine is an atypical antipsychotic agent extensively metabolized in the liver following administration. nih.gov One of its major circulating metabolites is N-desmethylolanzapine, also referred to as desmethylolanzapine (DMO). caymanchem.com The formation of this metabolite occurs primarily through oxidative metabolism facilitated by the cytochrome P450 (CYP) isoenzyme CYP1A2, with minor contributions from CYP2D6. nih.govcaymanchem.com
Table 1: Key Enzymes in Olanzapine Metabolism
| Metabolite | Primary Enzyme | Other Involved Enzymes | Metabolic Pathway |
|---|---|---|---|
| N-desmethylolanzapine | CYP1A2 | CYP2D6 | N-demethylation |
| 2-hydroxymethylolanzapine | CYP2D6 | - | Hydroxylation |
| Olanzapine N-oxide | FMO3 | - | N-oxidation |
| Olanzapine 10-N-glucuronide | UGT1A4 | - | Glucuronidation |
Data sourced from multiple studies detailing olanzapine's metabolic pathways. nih.govresearchgate.net
Significance of Desmethylolanzapine Dihydrochloride (B599025) as a Subject of Independent Academic Investigation
The scientific focus on desmethylolanzapine dihydrochloride extends beyond its role as a simple byproduct of olanzapine metabolism. It has become a compound of interest in its own right for several reasons. A significant area of investigation is its potential role in the metabolic side effects associated with olanzapine treatment. nih.gov Some clinical studies have observed negative correlations between plasma concentrations of desmethylolanzapine and parameters like glucose and insulin (B600854) levels, suggesting it might have a counteracting or normalizing effect on some of the metabolic disturbances caused by the parent drug. researchgate.netnih.gov Furthermore, a 2022 animal study reported that desmethylolanzapine could improve insulin resistance and energy expenditure in mice with diet-induced obesity. frontiersin.org
These findings have spurred further research into the specific pharmacological activities of desmethylolanzapine to understand its distinct effects. researchgate.netnih.gov Beyond its potential pharmacological role, desmethylolanzapine serves as a valuable chemical intermediate in synthetic chemistry. For instance, recent research has utilized desmethylolanzapine as a starting substrate for the synthesis of new olanzapine derivatives being investigated for potential anticancer activity. rsc.org In that particular study, while the newly synthesized derivatives showed cytotoxicity, desmethylolanzapine itself did not exhibit significant activity against the tested cancer cell lines. rsc.org
Historical Perspective of Olanzapine Metabolism Research Informing Desmethylolanzapine Studies
Initial research on olanzapine, following its approval in the 1990s, was heavily focused on characterizing the pharmacological profile of the parent drug itself. nih.gov Studies detailed its high affinity for a range of neurotransmitter receptors, including dopamine (B1211576) (D1-4), serotonin (B10506) (5HT2A/2C, 5HT3, 5HT6), muscarinic (M1-5), histamine (B1213489) (H1), and alpha-1 adrenergic receptors, which explains its antipsychotic action and some of its side effects. nih.govpsychopharmacologyinstitute.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20Cl2N4S |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |
InChI Key |
XGWRUWDADADOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
Enzymatic Biotransformation and Metabolic Pathways of Desmethylolanzapine
Cytochrome P450-Mediated N-Demethylation
The formation of desmethylolanzapine from olanzapine (B1677200) occurs through an N-demethylation reaction, a process predominantly catalyzed by specific cytochrome P450 (CYP) enzymes. caymanchem.com
In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have unequivocally identified CYP1A2 as the principal enzyme responsible for the N-demethylation of olanzapine to form desmethylolanzapine. caymanchem.comnih.govclinpgx.org This oxidative metabolic pathway is a major route for olanzapine clearance. nih.govresearchgate.net The formation of 4'-N-desmethyl olanzapine is a key metabolic step, and CYP1A2's central role in this process has been consistently demonstrated across multiple studies. researchgate.netdrugbank.comnih.gov Desmethylolanzapine is considered one of the main circulating metabolites of olanzapine, alongside olanzapine-10-glucuronide. clinpgx.org
The activity of CYP1A2 can be significantly influenced by genetic polymorphisms and the presence of inducing or inhibiting substances.
Enzyme Inducers: Cigarette smoking is a well-established inducer of CYP1A2 activity, primarily due to the presence of polycyclic aromatic hydrocarbons. nih.govresearchgate.net In vitro studies have demonstrated that cigarette smoke condensate can increase CYP1A2 expression. nih.gov This induction leads to accelerated metabolism of olanzapine, resulting in lower plasma concentrations in smokers compared to non-smokers. researchgate.netresearchgate.net Other inducers of CYP1A2 include carbamazepine (B1668303) and omeprazole. researchgate.netdrugbank.com
Enzyme Inhibitors: Conversely, CYP1A2 inhibitors can decrease the metabolism of olanzapine, leading to higher plasma concentrations. Fluvoxamine is a potent inhibitor of CYP1A2 and has been shown to significantly increase olanzapine levels. clinpgx.orgnih.gov Other substances that can inhibit CYP1A2 activity include certain dietary constituents like those found in cumin and turmeric, as well as some medications. wikipedia.org In vitro studies are crucial for identifying potential inhibitors and predicting their clinical impact. helsinki.fi
Table 1: Factors Influencing CYP1A2-Mediated Olanzapine Metabolism (In Vitro/Preclinical)
| Factor | Effect on CYP1A2 Activity | Impact on Desmethylolanzapine Formation | Key Findings from In Vitro/Preclinical Studies |
|---|---|---|---|
| Genetic Polymorphisms | |||
| CYP1A21F (rs762551) | Increased inducibility tandfonline.comnih.gov | Potentially increased formation | Associated with lower olanzapine concentrations, particularly in the presence of inducers. nih.gov |
| -163C>A (rs762551) | No significant association nih.gov | No significant change | Meta-analysis showed no significant impact on olanzapine concentrations. nih.gov |
| Inducers | |||
| Cigarette Smoke | Induction nih.govresearchgate.net | Increased formation | Polycyclic aromatic hydrocarbons in smoke increase CYP1A2 expression. nih.gov |
| Carbamazepine | Induction researchgate.net | Increased formation | Leads to decreased plasma levels of olanzapine. researchgate.net |
| Inhibitors | |||
| Fluvoxamine | Potent Inhibition clinpgx.orgnih.gov | Decreased formation | Significantly increases plasma concentrations of olanzapine. clinpgx.orgnih.gov |
| Ciprofloxacin | Inhibition helsinki.fi | Decreased formation | In vitro studies help predict the clinical relevance of inhibition. helsinki.fi |
Flavin-Containing Monooxygenase (FMO) System and its Interplay with Olanzapine Metabolism and Desmethylolanzapine Production
The flavin-containing monooxygenase (FMO) system, particularly FMO3, represents another enzymatic pathway involved in the metabolism of olanzapine. nih.govdrugbank.com FMOs are non-cytochrome P450 enzymes that catalyze the oxygenation of various compounds. ucl.ac.uk In the context of olanzapine metabolism, FMO3 is responsible for the formation of olanzapine N-oxide. nih.govclinpgx.orgdrugbank.comucl.ac.uk
Comparative Analysis of Olanzapine and Desmethylolanzapine Metabolic Fluxes in In Vitro Systems
In vitro systems, such as human liver microsomes, are invaluable for comparing the metabolic rates of olanzapine and its metabolite, desmethylolanzapine. Studies have shown that olanzapine is extensively metabolized, with N-demethylation to desmethylolanzapine and glucuronidation being major pathways. researchgate.netnih.gov Desmethylolanzapine itself is also subject to further metabolism.
Some studies have suggested that desmethylolanzapine may have a role in normalizing metabolic parameters, with negative correlations observed between its concentration and levels of glucose and insulin (B600854). nih.govnih.govresearchgate.net This suggests that the metabolic flux through the desmethylolanzapine pathway could have implications beyond simple clearance. The ratio of olanzapine to desmethylolanzapine has been investigated as a potential biomarker for metabolic side effects. nih.gov
In Vitro Studies on Desmethylolanzapine Dihydrochloride (B599025) Formation Kinetics and Enzyme Activity
Kinetic studies in vitro are essential for characterizing the enzymatic reactions involved in desmethylolanzapine formation. These studies typically determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction, providing insights into the affinity of the enzyme for the substrate and the maximum rate of metabolism.
In vitro investigations have confirmed that the N-demethylation of olanzapine follows Michaelis-Menten kinetics. researchgate.net Studies using different concentrations of olanzapine have helped to elucidate the relative contributions of various CYP isoforms at different substrate levels. For example, at lower, clinically relevant concentrations, CYP1A2 is the predominant enzyme, while at higher concentrations, other enzymes like CYP2C19 may play a more significant role in the metabolism of similar compounds. researchgate.net The development of sensitive analytical methods, such as high-performance liquid chromatography, has been crucial for accurately quantifying olanzapine and desmethylolanzapine in these in vitro assays. nih.gov
Preclinical Pharmacological and Neurobiological Investigations of Desmethylolanzapine Dihydrochloride
Exploration of Molecular Interactions with Neurotransmitter Systems in In Vitro Assays
The interaction of a compound with various neurotransmitter systems is fundamental to its neuropsychiatric effect. This is typically first characterized through in vitro assays that determine binding affinity and subsequent functional activity at a cellular level.
While comprehensive receptor binding affinity data specifically for desmethylolanzapine dihydrochloride (B599025) are not widely available in the public literature, the profile of its parent compound, olanzapine (B1677200), provides critical context. Olanzapine possesses a broad pharmacological profile, characterized by high affinity for a range of neurotransmitter receptors. nih.gov This includes strong interactions with serotonin (B10506) (5-HT) receptors, particularly 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₆; dopamine (B1211576) receptors D₁, D₂, D₃, and D₄; histamine (B1213489) H₁ receptors; and muscarinic acetylcholine (B1216132) receptors (M₁-M₅). nih.govnih.gov Its affinity for the H₁ receptor is notably potent. nih.gov The affinity is weaker for α-adrenergic receptors. thecarlatreport.com
It is crucial to note that the binding profile of a metabolite can differ significantly from its parent compound. For instance, N-desmethylclozapine, the primary metabolite of the related antipsychotic clozapine (B1669256), displays a markedly different affinity profile, including a 60-fold weaker binding at the M₂ receptor compared to the M₁ receptor, a distinction not seen with clozapine itself. nih.gov This underscores the need for direct investigation of desmethylolanzapine's binding affinities to fully elucidate its specific neuropharmacological signature.
Receptor Binding Affinity (Ki, nM) Profile of Olanzapine (Parent Compound)
This table shows the binding affinities (Ki values) for the parent compound, olanzapine, at various human neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity. Data for the metabolite desmethylolanzapine is not sufficiently available. Data compiled from multiple sources. nih.govnih.gov
| Receptor Class | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine | D₁ | 31 |
| D₂ | 11 | |
| D₃ | ~48 | |
| D₄ | 27 | |
| Serotonin | 5-HT₂ₐ | 4 |
| 5-HT₂𝒸 | 11 | |
| 5-HT₆ | 10 | |
| Adrenergic | α₁ | 19 |
| Histamine | H₁ | 7 |
| Muscarinic | M₁₋₅ | 1.9-25 |
Beyond simple binding, functional assays are required to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. For the parent compound olanzapine, it is functionally characterized as a potent antagonist at both the serotonin 5-HT₂ₐ and dopamine D₂ receptors, which is central to its antipsychotic mechanism.
Functional studies at a cellular level often involve techniques like [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor binding, and phosphatidylinositol (PI) turnover assays, which assess the generation of intracellular second messengers. nih.gov For example, studies on N-desmethylclozapine have utilized these methods to reveal its partial agonist activity at the M₁ muscarinic receptor. nih.gov Similar dedicated functional studies on desmethylolanzapine are necessary to determine its activity profile (e.g., agonist, antagonist) at the various receptors for which it has affinity and to understand how it may functionally differ from olanzapine.
Investigation of Intracellular Signaling Pathways and Molecular Targets
The effects of a drug are not limited to the receptor but extend to the complex network of intracellular signaling cascades that regulate cellular function, gene expression, and neuroplasticity.
Antipsychotic drugs are known to modulate critical intracellular signaling pathways, including the Akt/glycogen synthase kinase-3 (GSK-3) and Wnt signaling pathways, which are pivotal in neuronal survival, metabolism, and synaptic plasticity. nih.gov Research has shown that various antipsychotics can differentially affect these pathways. For instance, both typical and atypical antipsychotics have been shown to activate Akt signaling. nih.gov However, some studies suggest that the regulation of the Wnt pathway may be more specific to antipsychotics compared to other classes of neuropsychiatric drugs. nih.gov Specifically, the antipsychotic clozapine has been found to regulate the phosphorylation of GSK-3β primarily through the Wnt signaling pathway rather than the PI3K/Akt pathway in certain cell lines. researchgate.net To date, specific studies detailing the direct effects of desmethylolanzapine on these signal transduction cascades have not been extensively reported.
Preclinical Animal Model Studies on Metabolic Homeostasis and Energy Regulation
In contrast to the limited data on its direct neuroreceptor pharmacology, the preclinical effects of desmethylolanzapine on metabolism have been more clearly elucidated, revealing a profile that diverges significantly from its parent compound.
These preclinical findings suggest that desmethylolanzapine is not only devoid of the metabolic liabilities associated with olanzapine but may actively counteract obesity and insulin (B600854) resistance. nih.govfrontiersin.org This has led to the hypothesis that the N-desmethyl metabolism of olanzapine could be a regulatory pathway that mitigates the metabolic disturbances caused by the parent drug. nih.gov These animal model results are consistent with observations in humans, where higher plasma concentrations of DMO have been correlated with better metabolic profiles, including lower glucose and triglyceride levels. frontiersin.org
Summary of Preclinical Metabolic Effects of Desmethylolanzapine (DMO) in Obese Mice
This table summarizes key findings from a study where high-fat diet-induced obese mice were administered DMO. nih.govsci-hub.se
| Parameter | Observation | Implication |
|---|---|---|
| Body Weight & Fat Mass | Remarkable loss | Anti-obesity effect |
| Insulin Resistance | Improved | Enhanced glucose homeostasis |
| Energy Expenditure | Increased | Contributes to weight loss |
| White Adipose Tissue | Morphological changes ("browning") | Shift towards a more metabolically active phenotype |
| Interleukin-1β (IL-1β) | Reduced production | Anti-inflammatory effect in adipose tissue |
| Uncoupling Protein 1 (UCP1) | Increased expression | Mechanism for increased energy expenditure (thermogenesis) |
| Dyslipidemia & Hepatic Steatosis | No significant effect | Effects are specific and may not impact all metabolic parameters |
Impact on Glucose and Lipid Metabolism in Disease Models (e.g., Obese Rodent Models)
Preclinical research in high-fat diet-induced obese mice indicates that N-desmethyl-olanzapine (DMO) may have a favorable metabolic profile, contrasting with the known metabolic side effects of its parent compound, olanzapine. In a key study, administration of DMO to obese mice for four weeks resulted in a significant loss of body weight and fat mass. nih.govsci-hub.se This effect on body composition was achieved without causing significant alterations in dyslipidemia or hepatic steatosis (fatty liver). nih.govsci-hub.se
While DMO demonstrated these positive effects on weight and fat, it did not appear to significantly impact circulating lipid levels in this disease model. nih.gov This suggests its mechanism for weight reduction may be independent of direct modulation of plasma lipid profiles. Human studies have provided correlational evidence that supports a potential beneficial role for DMO in metabolism. These studies have observed negative correlations between plasma concentrations of DMO and glucose levels, suggesting a potential for metabolic normalization. frontiersin.orgnih.gov
Table 1: Effects of N-desmethyl-olanzapine on Metabolic Parameters in High-Fat Diet-Induced Obese Mice
| Parameter | Observation in DMO-Treated Obese Mice | Source |
|---|---|---|
| Body Weight | Remarkable Loss | nih.gov |
| Fat Mass | Remarkable Loss | nih.gov |
| Dyslipidemia | No Significant Effect | nih.gov |
| Hepatic Steatosis | No Significant Effect | nih.gov |
Effects on Insulin Sensitivity and Adipose Tissue Dynamics
Beyond systemic effects, DMO induces notable morphological changes within white adipose tissue (WAT). nih.govsci-hub.se Histological examination reveals that DMO treatment leads to a reduction in the size of adipocytes (fat cells). sci-hub.se This change in adipose tissue dynamics is accompanied by a decrease in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) within the tissue. nih.govsci-hub.se Dysfunctional adipose tissue is a hallmark of obesity and is closely linked to chronic inflammation and insulin resistance; therefore, these findings suggest DMO may help counteract adipose-related inflammation. sci-hub.se
Analysis of Uncoupling Protein (UCP1) Expression and Thermogenic Mechanisms
A key mechanism implicated in the metabolic effects of N-desmethyl-olanzapine is the enhancement of energy expenditure. nih.govsci-hub.se Studies in obese mice found that DMO administration increased energy expenditure, which likely plays a role in the observed loss of body weight and fat mass. nih.govsci-hub.se This effect is linked to the modulation of brown adipose tissue (BAT), a specialized fat tissue responsible for thermogenesis (heat production).
Specifically, DMO treatment has been found to significantly increase the expression of Uncoupling Protein 1 (UCP1) in the adipose tissue of obese mice. nih.govsci-hub.se UCP1 is a protein located in the inner mitochondrial membrane of brown adipocytes that uncouples cellular respiration from ATP synthesis, dissipating energy as heat. frontiersin.orgresearchgate.net By increasing UCP1 expression, DMO appears to boost the thermogenic capacity of BAT. Histological analysis of BAT from DMO-treated mice showed a greater abundance of adipocytes, suggesting a higher functional capability for energy expenditure. sci-hub.se This contrasts with the effects of olanzapine, which has been shown to reduce BAT thermogenesis and decrease UCP1 expression in long-term animal models. nih.govnih.gov
Table 2: Effects of N-desmethyl-olanzapine on Adipose Tissue and Energy Expenditure
| Parameter | Observation in DMO-Treated Obese Mice | Source |
|---|---|---|
| Insulin Resistance | Improved | nih.gov |
| Energy Expenditure | Increased | nih.gov |
| White Adipose Tissue (WAT) | Reduced adipocyte size, reduced IL-1β | nih.gov |
| Uncoupling Protein 1 (UCP1) Expression | Increased | nih.gov |
| Brown Adipose Tissue (BAT) Morphology | Increased number of adipocytes | sci-hub.se |
Neurobiological Assessments in Preclinical Animal Models (Excluding Behavioral/Clinical Outcomes)
Effects on Neuronal Function and Synaptic Plasticity
Specific preclinical data investigating the direct effects of desmethylolanzapine dihydrochloride on neuronal function and synaptic plasticity are limited in the available scientific literature. Research in this area has predominantly focused on the parent compound, olanzapine.
For context, studies on olanzapine have shown that it can modulate processes related to synaptic architecture and plasticity. nih.gov For instance, in primary prefrontal cortical neuron cultures, olanzapine was found to prevent the reduction in neurite length, neurite branching, and the expression of synaptic proteins like synaptophysin and PSD95 that were induced by the NMDA receptor antagonist phencyclidine (PCP). nih.gov Other research has suggested that antipsychotics, including olanzapine, influence the reorganization of the actin cytoskeleton, which is critical for cell morphogenesis and synaptic plasticity. termedia.pl These actions are considered relevant to the therapeutic effects of these drugs in psychiatric disorders characterized by altered neural connectivity. nih.gov However, it remains to be determined whether desmethylolanzapine shares these specific neurobiological activities.
Investigation of Neurotransmitter Release and Reuptake Mechanisms
Direct investigations into the effects of this compound on neurotransmitter release and reuptake mechanisms are not extensively detailed in published preclinical studies. The neuropharmacological profile is most clearly defined for its parent drug, olanzapine.
Olanzapine is known to be a multi-receptor antagonist with a broad mechanism of action. drugbank.compatsnap.com Its primary therapeutic effects are attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex. nih.gov By blocking these receptors, olanzapine modulates dopamine and serotonin neurotransmission. drugbank.com It also exhibits antagonist activity at other serotonin receptors (5-HT2C, 5-HT3, 5-HT6), as well as at dopamine (D1, D3, D4), histamine (H1), and muscarinic (M1-M5) receptors. patsnap.com The pharmacological activity of N-desmethyl-olanzapine at these specific receptor sites, and its consequent influence on neurotransmitter dynamics, has not been as thoroughly characterized.
Gene Expression and Proteomic Analysis in Brain Tissues
There is a lack of specific gene expression and proteomic studies focused on the effects of this compound in brain tissues within the reviewed preclinical literature. The majority of research in this domain has been conducted on olanzapine.
These studies on the parent compound have revealed that olanzapine can significantly alter gene and protein expression in the brain. In a non-human primate model, olanzapine co-administration normalized 34% of the gene expression changes induced by PCP, including effects on genes implicated in schizophrenia such as RGS4, SYN1, and AKT. nih.gov Other studies have shown that olanzapine modulates the expression of immediate-early genes like Arc, c-fos, and Egr1 in brain regions such as the striatum and prefrontal cortex. frontiersin.org Proteomic analyses of brain tissue from patients with schizophrenia have identified widespread changes in proteins involved in energy metabolism, cytoskeletal structure, and synaptic function, and some of these patterns may be influenced by antipsychotic treatment. frontiersin.orgbiorxiv.org However, dedicated proteomic or transcriptomic analyses to map the specific molecular footprint of desmethylolanzapine in brain tissue have not been reported.
Advanced Analytical Methodologies for Research on Desmethylolanzapine Dihydrochloride
High-Performance Liquid Chromatography (HPLC)-Based Quantitative Analysis
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Desmethylolanzapine dihydrochloride (B599025), offering robust separation and quantification capabilities. nih.gov Various detection methods can be coupled with HPLC, with electrochemical and ultraviolet detection being prominent in research applications.
Development and Validation of HPLC with Electrochemical Detection (ECD) for Research Samples
HPLC coupled with electrochemical detection (HPLC-ECD) provides exceptional sensitivity for the determination of electroactive compounds like Desmethylolanzapine. nih.govresearchgate.net The principle of ECD is based on the oxidation or reduction of the analyte at a specific potential, generating a measurable current that is proportional to its concentration. nih.gov This technique is particularly advantageous for detecting low concentrations of the analyte in complex biological samples. nih.govbohrium.com
A validated HPLC-ECD method has been successfully developed for the simultaneous determination of olanzapine (B1677200) and N-desmethylolanzapine in plasma. nih.govresearchgate.net This method demonstrated good accuracy and reliability, with a lower limit of quantification (LLOQ) of 0.02 ng per injection for both compounds. nih.govresearchgate.net The recovery of N-desmethylolanzapine was assessed at various concentrations, ensuring the method's robustness. nih.gov
Table 1: HPLC-ECD Method Parameters for Desmethylolanzapine Analysis
| Parameter | Value |
| Detector | Coulochem III coulometric detector |
| Lower Limit of Quantification (LLOQ) | 0.02 ng per injection |
| Sample Type | Plasma |
| Internal Standard | Clozapine (B1669256) |
This table summarizes key parameters of a validated HPLC-ECD method for the analysis of Desmethylolanzapine. nih.govresearchgate.net
Optimization of HPLC with Ultraviolet (UV) Detection for Research Applications
HPLC with Ultraviolet (UV) detection is a widely used and cost-effective method for quantifying compounds that possess a UV-absorbing chromophore, such as Desmethylolanzapine. nih.govresearchgate.net The optimization of this method involves selecting an appropriate wavelength for maximum absorbance, which for olanzapine and its metabolites is often in the range of 226-280 nm. researchgate.netjcsp.org.pkhumanjournals.com
Several HPLC-UV methods have been developed and validated for the simultaneous determination of olanzapine and its metabolites, including N-desmethylolanzapine, in various matrices like human serum and brain microdialysates. nih.govnih.gov A column-switching HPLC-UV method, for instance, allowed for the simultaneous quantification of multiple antipsychotics and their metabolites with detection at different UV wavelengths to optimize sensitivity for each analyte. nih.gov The linearity of these methods is typically established over a range of concentrations relevant to research and clinical studies. researchgate.netnih.gov
Table 2: Performance Characteristics of an HPLC-UV Method
| Analyte | Linearity Range (µg/ml) | Quantification Limit (µg/ml) |
| Olanzapine | 0.125-50.0 | 0.069 |
| Aripiprazole | 0.500-50.0 | 0.498 |
This table illustrates the performance of a validated HPLC-UV method for the simultaneous determination of two antipsychotic drugs. While not specific to Desmethylolanzapine, it demonstrates the typical performance characteristics of such methods. researchgate.net
Mass Spectrometry (MS) Coupled Techniques
The coupling of mass spectrometry with chromatographic techniques has revolutionized the bioanalytical field, offering unparalleled selectivity and sensitivity for the quantification of drugs and their metabolites. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid chromatography-mass spectrometry (LC-MS) and its more sophisticated version, tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of Desmethylolanzapine in biological fluids. nih.govresearchgate.netyoutube.com These techniques combine the separation power of LC with the mass-resolving capability of MS, allowing for highly specific detection. rsc.org In LC-MS/MS, a precursor ion corresponding to the mass of the analyte is selected and fragmented, and a specific product ion is then monitored for quantification, a process known as multiple reaction monitoring (MRM). springernature.comyoutube.com
Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of olanzapine and N-desmethylolanzapine in human plasma, serum, and cerebrospinal fluid. nih.govnih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.govoup.com The use of a deuterated internal standard, such as olanzapine-D3 or desmethylolanzapine-D8, is common to correct for matrix effects and variations in extraction efficiency. springernature.comcapes.gov.br These methods are characterized by their high sensitivity, with LLOQs often in the sub-ng/mL range, and excellent accuracy and precision. nih.govrsc.org
Table 3: LC-MS/MS Method Validation for Desmethylolanzapine
| Parameter | Olanzapine | N-desmethylolanzapine |
| Linearity Range (ng/mL) | 0.2 - 120 | 0.5 - 50 |
| Intra-day Precision (%) | <11.29 | <11.29 |
| Inter-day Precision (%) | <11.29 | <11.29 |
| Accuracy (%) | 95.23 - 113.16 | 95.23 - 113.16 |
This table presents the validation parameters of a developed LC-MS/MS method for the simultaneous quantification of olanzapine and N-desmethylolanzapine in human plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. zeptometrix.com While less common than LC-MS for the analysis of olanzapine and its metabolites due to their relatively low volatility, GC-MS methods have been developed. nih.gov These methods often require a derivatization step to increase the volatility and thermal stability of the analytes. A validated GC-MS method for olanzapine in plasma has been reported, which addressed the issue of adsorption to glass surfaces by silylation of the tubes and the addition of triethylamine. nih.gov The method demonstrated good linearity, precision, and accuracy, with a limit of quantification of 0.5 ng/mL in plasma. nih.gov
Spectroscopic Techniques for Detection and Characterization
Spectroscopic techniques are valuable tools for the qualitative and quantitative analysis of Desmethylolanzapine dihydrochloride. UV-Visible spectrophotometry is a simple and accessible method for the determination of olanzapine in bulk and pharmaceutical dosage forms. journaljpri.comyu.edu.jo The method is based on measuring the absorbance of the drug solution at a specific wavelength. journaljpri.com The UV spectrum of olanzapine exhibits multiple absorption maxima, which can be utilized for quantification. jcsp.org.pk
Mass spectrometry, in addition to its use in quantification with chromatography, is a primary tool for the structural characterization of metabolites. nist.govmdpi.com Electron ionization (EI) mass spectrometry can provide a fragmentation pattern that serves as a fingerprint for the compound. nist.gov This information is crucial for the identification of unknown metabolites and for confirming the structure of synthesized reference standards.
UV-Visible Spectrophotometry Methods
UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds, including this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
In the context of this compound research, UV-Visible spectrophotometry offers a straightforward and cost-effective approach for determining the concentration of the compound in bulk drug substances and simple solutions. The methodology typically involves dissolving a precisely weighed sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). For olanzapine, the parent compound of desmethylolanzapine, the λmax has been reported to be around 258 nm in a water and hydrochloric acid solvent system. researchgate.net The linearity of the method is established by preparing a series of standard solutions of known concentrations and plotting a calibration curve of absorbance versus concentration.
Research has demonstrated the successful application of UV spectrophotometry for the determination of olanzapine, with methods validated for linearity, precision, and accuracy. researchgate.net For instance, one study reported a linear relationship for olanzapine in the concentration range of 0.1 µg/mL to 50 µg/mL with an inter-day precision of 0.97%. researchgate.net While specific studies focusing solely on the UV spectrophotometric determination of this compound are less common, the structural similarities to olanzapine suggest that similar methodologies would be applicable. The presence of chromophores, the parts of a molecule responsible for its color by absorbing light, in the structure of desmethylolanzapine allows for its detection and quantification using this technique. youtube.com
It is important to note that while UV-Visible spectrophotometry is a valuable tool, its selectivity can be limited in the presence of other absorbing species in complex matrices. Therefore, its application is often best suited for the analysis of relatively pure samples or in conjunction with separation techniques.
Table 1: Key Parameters in UV-Visible Spectrophotometry for Olanzapine (as a proxy for Desmethylolanzapine)
| Parameter | Reported Value/Range for Olanzapine | Source |
| λmax | ~258 nm | researchgate.net |
| Linearity Range | 0.1 - 50 µg/mL | researchgate.net |
| Solvent System | Water: Hydrochloric Acid (9:1) | researchgate.net |
Advanced Spectroscopic Methods (e.g., HPTLC, NMR, IR for structural confirmation in research synthesis)
For unambiguous structural confirmation and more detailed analysis, especially during research and synthesis, a suite of advanced spectroscopic methods is employed. These techniques provide complementary information about the molecular structure of this compound.
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers higher resolution and sensitivity. While specific HPTLC methods for this compound are not extensively detailed in readily available literature, methods for its parent compound, olanzapine, have been reported. researchgate.net These methods typically involve spotting the sample on a high-performance plate, developing it with a suitable mobile phase, and then visualizing the separated spots under UV light or with a densitometer. HPTLC can be used for identification, purity assessment, and quantification.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds (from the secondary amine), C-N bonds, C=C bonds within the aromatic rings, and the C-S bond of the thieno ring system.
Together, these advanced spectroscopic techniques provide a comprehensive characterization of this compound, ensuring its identity and purity in research settings.
Table 2: Advanced Spectroscopic Methods for Structural Confirmation
| Technique | Information Provided | Application in this compound Research |
| HPTLC | Separation, identification, and quantification | Purity assessment and identification in synthesis mixtures. |
| NMR | Detailed molecular structure and connectivity | Unambiguous confirmation of the chemical structure. |
| IR | Presence of functional groups | Confirmation of key chemical bonds and functional moieties. |
Sample Preparation Strategies for Complex Biological Matrices in Research (e.g., Solid-Phase Extraction)
Analyzing this compound in complex biological matrices such as plasma, serum, or urine presents a significant challenge due to the presence of numerous endogenous interfering substances. nih.gov Effective sample preparation is therefore a critical step to isolate the analyte of interest and ensure the accuracy and reliability of the subsequent analysis. sci-hub.st
Solid-Phase Extraction (SPE) is a widely employed and effective technique for the cleanup and pre-concentration of analytes from biological fluids. nih.govmdpi.com This method utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte while allowing interfering components to pass through. sigmaaldrich.com For the analysis of olanzapine and its metabolites, including desmethylolanzapine, reversed-phase SPE cartridges, such as those with C8 or C18 alkyl groups, have been successfully used. nih.govresearchgate.net
The general steps involved in an SPE procedure for this compound from a biological matrix would include:
Conditioning: The SPE sorbent is activated with a solvent like methanol. sigmaaldrich.com
Equilibration: The sorbent is then equilibrated with a solution similar in composition to the sample matrix, often water or a buffer. sigmaaldrich.com
Sample Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove any weakly bound interferences. sigmaaldrich.com
Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound.
Other sample preparation techniques that have been utilized for olanzapine and could be adapted for its desmethyl metabolite include protein precipitation (PPT) and liquid-liquid extraction (LLE). sci-hub.st However, SPE often provides cleaner extracts, leading to improved analytical performance. mdpi.com More advanced and miniaturized techniques like microextraction by packed sorbent (MEPS) have also been explored for olanzapine analysis and could be applicable to this compound. nih.gov
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for Desmethylolanzapine Analysis | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. nih.gov | High recovery, clean extracts, potential for automation. nih.govmdpi.com | Can be more time-consuming and costly than other methods. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent or acid. sci-hub.st | Simple, fast, and inexpensive. | Less clean extracts, potential for ion suppression in mass spectrometry. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. sci-hub.st | Good for removing non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
Utilization of Isotope-Labeled Internal Standards (e.g., N-Desmethylolanzapine-d8 dihydrochloride) in Quantitative Research Assays
In quantitative bioanalytical research, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. For the quantification of Desmethylolanzapine, N-Desmethylolanzapine-d8 dihydrochloride serves as an ideal internal standard. cerilliant.comsigmaaldrich.com
An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. In this case, N-Desmethylolanzapine-d8 dihydrochloride has the same core structure as the analyte, but eight of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. cerilliant.comsigmaaldrich.comsigmaaldrich.com This results in a higher molecular weight, which is easily differentiated by a mass spectrometer.
The primary purpose of using an isotope-labeled internal standard is to correct for any variability that may occur during the analytical process. This includes variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer. Since the internal standard behaves almost identically to the analyte throughout these steps, any loss or variation experienced by the analyte will be mirrored by the internal standard.
The quantification is based on the ratio of the analytical signal of the analyte to the signal of the known concentration of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve constructed using the same analyte-to-internal standard ratios of known concentration standards. The use of N-Desmethylolanzapine-d8 dihydrochloride significantly improves the robustness and reliability of quantitative assays for Desmethylolanzapine in complex biological matrices.
Table 4: Properties of N-Desmethylolanzapine-d8 dihydrochloride
| Property | Description | Source |
| Chemical Formula | C₁₆D₈H₁₀N₄S · 2HCl | sigmaaldrich.com |
| Molecular Weight | 379.38 g/mol | cerilliant.comsigmaaldrich.com |
| Application | Stable-labeled internal standard for LC/MS or GC/MS applications. cerilliant.comsigmaaldrich.com | cerilliant.comsigmaaldrich.com |
| Purpose | Used in clinical toxicology analysis, therapeutic drug monitoring, and isotope dilution methods. cerilliant.comsigmaaldrich.com | cerilliant.comsigmaaldrich.com |
Chemical Synthesis and Derivatization Strategies for Academic Research Compounds
Methodologies for Laboratory-Scale Synthesis of Desmethylolanzapine Dihydrochloride (B599025)
The laboratory-scale synthesis of Desmethylolanzapine dihydrochloride is a crucial process for enabling further research into its pharmacological and metabolic profiles. A common synthetic approach starts from the "des-methylpiperazine olanzapine (B1677200) precursor," chemically known as 4-amino-2-methyl-10H-thieno[2,3-b] google.comklivon.combenzodiazepine hydrochloride. This precursor is a key intermediate in the synthesis of olanzapine itself. google.com
The synthesis involves the reaction of this precursor with a suitable piperazine (B1678402) derivative. One documented method for a related synthesis involves reacting the "des-methylpiperazine olanzapine precursor" hydrochloride with N-formyl piperazine in a solvent mixture, such as dimethylsulfoxide and toluene, under reflux conditions. google.com To obtain Desmethylolanzapine, piperazine itself would be used instead of a protected or substituted version. The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). google.com
Upon completion of the reaction, the product can be isolated. This typically involves cooling the reaction mixture and adding water to precipitate the solid product. The isolated solid is then filtered, washed, and dried. google.com To obtain the dihydrochloride salt, the resulting Desmethylolanzapine free base is treated with hydrochloric acid in a suitable solvent, such as ethyl acetate, leading to the precipitation of this compound. google.com The final product's purity is critical for research applications and is often assessed by HPLC, aiming for a purity of at least 98%. google.com
Table 1: Key Reactants and Solvents in a Representative Synthesis
| Reactant/Solvent | Role | CAS Number |
| 4-Amino-2-methyl-10H-thieno[2,3-b] google.comklivon.com-benzodiazepine Hydrochloride | Starting Precursor | 138564-59-7 |
| Piperazine | Reactant for introducing the piperazine moiety | 110-85-0 |
| Dimethylsulfoxide (DMSO) | Reaction Solvent | 67-68-5 |
| Toluene | Reaction Solvent | 108-88-3 |
| Hydrochloric Acid | Salt Formation | 7647-01-0 |
Synthetic Routes for Novel Desmethylolanzapine Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of novel analogues and derivatives of Desmethylolanzapine is fundamental for conducting structure-activity relationship (SAR) studies. These studies are essential for understanding how chemical structure influences biological activity, which can guide the design of new compounds with potentially improved properties. mdpi.comnih.gov The general approach involves systematic modifications of the Desmethylolanzapine scaffold. nih.gov
Synthetic strategies for creating novel analogues often focus on several key areas of the molecule:
Modification of the Piperazine Ring: The secondary amine in the piperazine ring of Desmethylolanzapine is a prime site for derivatization. Alkylation, acylation, or arylation at this position can introduce a variety of substituents, allowing for the exploration of how different functional groups impact receptor binding and activity.
Substitution on the Benzodiazepine or Thiophene (B33073) Rings: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the aromatic rings can alter the electronic and steric properties of the molecule. These changes can influence the compound's interaction with its biological targets.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to analogues with altered metabolic stability or selectivity. For example, the thiophene ring could be replaced with other heterocyclic systems.
The design of these novel analogues is often guided by computational modeling and a deep understanding of the target's binding site. mdpi.com The synthesis of these new compounds would follow established organic chemistry principles, adapting routes similar to those used for Desmethylolanzapine itself. Each new analogue is then subjected to biological assays to determine its activity, contributing to a broader understanding of the SAR for this class of compounds. nih.gov
Table 2: Potential Modification Sites on the Desmethylolanzapine Scaffold for SAR Studies
| Modification Site | Type of Modification | Potential Impact |
| Piperazine Nitrogen | Alkylation, Acylation, Arylation | Alteration of receptor affinity and selectivity |
| Thiophene Ring | Halogenation, Alkylation | Modification of electronic properties and lipophilicity |
| Benzodiazepine Ring | Substitution with various functional groups | Influence on binding orientation and metabolic stability |
Preparation of Deuterium-Labeled this compound for Metabolic and Pharmacokinetic Research
Deuterium-labeled compounds are invaluable tools in metabolic and pharmacokinetic research. The replacement of hydrogen with deuterium (B1214612), a stable isotope, can alter the rate of metabolic processes due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.govresearchgate.net This can lead to a longer half-life and altered metabolic profile of a drug. nih.gov Deuterated compounds also serve as excellent internal standards for mass spectrometry-based quantification in bioanalytical assays. princeton.edu
The preparation of deuterium-labeled this compound, such as N-Desmethylolanzapine-D8 dihydrochloride, involves incorporating deuterium atoms at specific positions within the molecule. cerilliant.com A common strategy is to use deuterated building blocks during the synthesis. For instance, a deuterated version of piperazine could be used in the reaction with the 4-amino-2-methyl-10H-thieno[2,3-b] google.comklivon.combenzodiazepine precursor.
Another approach is through H-D exchange reactions on the final compound or a late-stage intermediate. nih.gov Catalytic methods, for example using a palladium catalyst with a deuterium source like D2O, can facilitate the exchange of specific hydrogen atoms with deuterium. nih.gov The choice of synthetic route depends on the desired labeling pattern and the stability of the molecule under the reaction conditions.
The resulting deuterium-labeled Desmethylolanzapine is then converted to its dihydrochloride salt. The final product is rigorously characterized to confirm the location and extent of deuterium incorporation, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 3: Common Deuterium Labeling Strategies and Their Applications
| Labeling Strategy | Description | Application in Research |
| Use of Deuterated Building Blocks | Incorporating deuterated starting materials or reagents into the synthesis. | Precise control over the location of deuterium labels. |
| Catalytic H-D Exchange | Exchanging hydrogen atoms with deuterium on a pre-formed molecule using a catalyst. | Useful for labeling specific positions that are amenable to exchange. |
| In-situ Deuterium Gas Formation | Generating D2 gas from D2O and a reducing agent like aluminum for catalytic deuteration. nih.gov | An environmentally benign and safe method for deuteration. nih.gov |
Characterization of Synthetic Intermediates and Impurity Profiling for Research Purity Assessment
The purity of a research compound is paramount for obtaining reliable and reproducible experimental data. Therefore, the characterization of synthetic intermediates and the profiling of impurities are critical steps in the synthesis of this compound. Throughout the synthesis, intermediates are isolated and their structures confirmed using a suite of analytical techniques.
Common analytical methods for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and structure.
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule.
Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances in the final product. nih.gov These impurities can arise from starting materials, by-products of the reaction, or degradation of the product. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities. google.comnih.gov When an unknown impurity is detected, it may be isolated using preparative chromatography for structural elucidation by NMR and MS. nih.gov Understanding the impurity profile is essential for optimizing the synthetic process to minimize their formation and for ensuring the quality and safety of the compound for research purposes. nih.gov
Table 4: Analytical Techniques for Characterization and Impurity Profiling
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. google.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by providing molecular weight information. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main compound and any isolated impurities. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups in the synthesized compound and intermediates. |
Role of Certified Reference Materials in Standardizing Research Assays
Certified Reference Materials (CRMs) play a fundamental role in ensuring the accuracy, reliability, and consistency of analytical measurements in research. nih.govnih.gov A CRM is a highly characterized and homogeneous material with a certified value for one or more of its properties, produced by a metrologically valid procedure. nih.gov
In the context of this compound research, CRMs are essential for:
Assay Calibration and Validation: CRMs are used to calibrate analytical instruments and validate the accuracy of analytical methods. mdpi.com This ensures that the measurements of Desmethylolanzapine concentrations in various samples are accurate and traceable.
Quality Control: CRMs are used as quality control samples to monitor the performance of analytical assays over time. nih.gov This helps to ensure the consistency and reliability of the data generated.
Inter-laboratory Comparison: The use of CRMs allows for the comparison of results between different laboratories, which is crucial for collaborative research and for establishing standardized protocols. nih.gov
Certified Reference Materials for Desmethylolanzapine and its deuterated analogues, such as N-Desmethylolanzapine-D8 dihydrochloride, are available and are used as internal standards in quantitative analyses by LC-MS or GC-MS. cerilliant.comcerilliant.com The availability of these CRMs is a critical step in the standardization of clinical and research assays, ultimately leading to more robust and comparable scientific findings. nih.gov
Comparative Research on Desmethylolanzapine Dihydrochloride and Olanzapine
Head-to-Head Comparisons of Metabolic Pathways and Enzymatic Formation Rates
Olanzapine (B1677200) undergoes extensive metabolism in the liver through multiple pathways, primarily conjugation and oxidation. The formation of N-desmethylolanzapine is a key oxidative route.
The rate of N-desmethylolanzapine formation, being heavily dependent on CYP1A2 activity, is subject to significant interindividual variability due to genetic polymorphisms of the enzyme and induction or inhibition by external factors like smoking or co-administered drugs. nih.gov For instance, fluvoxamine, a potent CYP1A2 inhibitor, can significantly increase olanzapine concentrations, while carbamazepine (B1668303), a CYP1A2 inducer, can increase its clearance. nih.gov
Metabolic Pathways of Olanzapine
| Metabolite | Formation Pathway | Primary Enzyme(s) | Significance |
|---|---|---|---|
| N-desmethylolanzapine | Oxidation (Demethylation) | CYP1A2 | Major Oxidative Metabolite |
| 2-hydroxymethyl olanzapine | Oxidation (Hydroxylation) | CYP2D6 | Minor Oxidative Metabolite |
| Olanzapine 10-N-glucuronide | Conjugation (Glucuronidation) | UGT1A4 | Major Conjugate Metabolite |
Differential Receptor Binding Profiles and Pharmacological Interactions (In Vitro)
A stark contrast exists between olanzapine and its N-desmethyl metabolite regarding their interaction with neurotransmitter receptors. Olanzapine possesses a broad and high-affinity binding profile, which is central to its therapeutic action and side effects. In contrast, N-desmethylolanzapine is generally considered to be pharmacologically inactive. researchgate.netdrugbank.com
Olanzapine: Exhibits high affinity for a wide range of receptors, including dopamine (B1211576) (D₂), serotonin (B10506) (5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆), histamine (B1213489) (H₁), and muscarinic (M₃) receptors. nih.govnih.gov Its antipsychotic effects are primarily attributed to the blockade of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
N-desmethylolanzapine: Research indicates that this major metabolite has no significant pharmacological activity at the concentrations found in the body. researchgate.net It does not bind with high affinity to the same array of receptors as olanzapine and is therefore considered clinically inactive from a neuropsychiatric standpoint. drugbank.com
Comparative Receptor Affinity (Ki, nM) of Olanzapine
| Receptor | Olanzapine Ki (nM) | N-desmethylolanzapine |
|---|---|---|
| Dopamine D₂ | 23.36 | Pharmacologically Inactive |
| Serotonin 5-HT₂ₐ | 22.0 | Pharmacologically Inactive |
| Histamine H₁ | 4.45 | Pharmacologically Inactive |
| Muscarinic M₁ | 84.41 | Pharmacologically Inactive |
| Adrenergic α₁ | 225.9 | Pharmacologically Inactive |
Data for Olanzapine sourced from reference psychopharmacopeia.com. N-desmethylolanzapine is reported as pharmacologically inactive. researchgate.netdrugbank.com
Contrasting Effects on Metabolic Parameters and Energy Homeostasis in Preclinical Models
While N-desmethylolanzapine may be inactive at key neuropsychiatric receptors, preclinical studies reveal that it is not metabolically inert. In fact, its effects on metabolic parameters appear to oppose those of olanzapine. Olanzapine is well-known for inducing significant metabolic side effects, including weight gain and insulin (B600854) resistance.
A 2019 study using a high-fat diet-induced obesity mouse model provided a direct comparison. nih.gov
Body Weight and Fat Mass: Administration of N-desmethylolanzapine (DMO) led to a significant loss of body weight and fat mass in obese mice. nih.gov This is in direct contrast to the weight gain commonly associated with olanzapine.
Insulin Resistance and Energy Homeostasis: The study found that DMO improved insulin resistance and enhanced energy expenditure in the mice. nih.gov Conversely, olanzapine is known to contribute to impaired glucose metabolism and insulin resistance. nih.gov
Adipose Tissue: DMO induced morphological changes in white adipose tissue, reduced the production of the pro-inflammatory cytokine interleukin-1β (IL-1β), and increased the expression of UCP1, a protein associated with thermogenesis (energy expenditure). nih.gov
These findings demonstrate that N-desmethylolanzapine is devoid of the adverse metabolic effects characteristic of its parent compound in this preclinical model. nih.gov
Preclinical Metabolic Effects in High-Fat Diet-Fed Mice
| Parameter | Olanzapine (Reported Effect) | N-desmethylolanzapine (Observed Effect) |
|---|---|---|
| Body Weight | Increase | Decrease nih.gov |
| Fat Mass | Increase | Decrease nih.gov |
| Insulin Sensitivity | Decrease | Improved nih.gov |
| Energy Expenditure | Decrease | Increased nih.gov |
Examination of Desmethylolanzapine's Contribution to Olanzapine Clearance and Pharmacokinetic Dynamics in Research Models
The clearance of olanzapine shows significant interindividual variability, which can be partly explained by variations in the rate of its metabolism to N-desmethylolanzapine. scispace.com Factors that influence CYP1A2 activity directly impact the ratio of olanzapine to its desmethyl metabolite in the plasma. This relationship is crucial for therapeutic drug monitoring, as the concentration of both parent drug and metabolite can provide a more complete picture of a patient's metabolic capacity. nih.govfrontiersin.org The elimination of olanzapine occurs primarily through metabolism, with only about 7% of the dose being excreted unchanged. drugbank.com The resulting metabolites, including N-desmethylolanzapine, are then eliminated primarily via urine (around 60%) and feces (around 30%). researchgate.net
Elucidation of Unique Mechanistic Signatures of Desmethylolanzapine Distinct from Olanzapine
The most distinct mechanistic signature of N-desmethylolanzapine is its apparent ability to counteract some of the metabolic disturbances induced by olanzapine. nih.govfrontiersin.org While olanzapine's interaction with various neurotransmitter receptors is linked to its adverse metabolic effects, its pharmacologically inactive metabolite appears to have a neutralizing or normalizing role. nih.govnih.gov
Studies have observed negative correlations between plasma concentrations of N-desmethylolanzapine and parameters like glucose and insulin levels in patients treated with olanzapine. scispace.comnih.gov This suggests that individuals who are more efficient at metabolizing olanzapine to its desmethyl form may be partially protected from its negative metabolic consequences.
The unique mechanistic signature of N-desmethylolanzapine lies in this metabolic counter-activity. The preclinical finding that it reduces inflammatory markers (IL-1β) and increases thermogenic markers (UCP1) in adipose tissue points to a distinct peripheral mechanism of action, entirely separate from the central receptor-mediated actions of olanzapine. nih.gov This suggests that the N-demethylation pathway may function as a regulatory route to mitigate the metabolic burden of olanzapine. nih.gov
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| Desmethylolanzapine dihydrochloride (B599025) | - |
| Olanzapine | OLA |
| N-desmethyl-olanzapine | DMO |
| 2-hydroxymethyl olanzapine | - |
| Olanzapine 10-N-glucuronide | - |
| Olanzapine N-oxide | - |
| Fluvoxamine | - |
| Carbamazepine | - |
Emerging Research Frontiers and Methodological Advances for Desmethylolanzapine Dihydrochloride Studies
Application of Advanced In Vitro Brain Models (e.g., Organoids, 3D Cell Cultures) in Neurobiological Research
The limitations of traditional 2D cell cultures in recapitulating the complex environment of the human brain have propelled the development of sophisticated in vitro models. For neurobiological research on compounds like Desmethylolanzapine dihydrochloride (B599025), three-dimensional (3D) cultures and brain organoids offer unprecedented opportunities to study cellular interactions, neurodevelopmental effects, and network-level responses in a more physiologically relevant context.
Advanced in vitro models, such as those derived from human induced pluripotent stem cells (iPSCs), are becoming instrumental in psychiatric drug research. nih.gov These models can be differentiated into specific neuronal lineages, such as hippocampal neurons, allowing for targeted investigations. nih.gov For instance, studies on parent compounds like olanzapine (B1677200) have utilized iPSC-derived neural progenitor cells to examine effects on neurite outgrowth and neuronal differentiation, providing a framework for how Desmethylolanzapine's specific influence could be dissected. nih.gov
Computational Modeling and Cheminformatics for Predicting Desmethylolanzapine's Biological Activities
Computational modeling and cheminformatics are pivotal in modern drug discovery, enabling the prediction of a compound's biological activities and interactions from its chemical structure. researchgate.netnih.gov These in silico approaches accelerate research by prioritizing experimental studies and providing mechanistic insights that are difficult to obtain through laboratory methods alone.
For Desmethylolanzapine, its known structure, available in databases like PubChem and ChemSpider, serves as the foundational data for a range of computational analyses. nih.govchemspider.com Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to build mathematical models that correlate the structural features of Desmethylolanzapine with its biological activities. researchgate.net By comparing its computational profile to libraries of other compounds, researchers can predict its potential targets, binding affinities, and off-target effects. researchgate.netnih.gov
Molecular docking simulations can model the interaction between Desmethylolanzapine and various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are critical in neuropsychiatric conditions. nih.gov This can help to explain differences in receptor binding profiles between Desmethylolanzapine and olanzapine. Furthermore, systems biology approaches can integrate computational data with experimental results to model the compound's downstream effects on complex cellular pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in the action of psychoactive compounds. nih.gov These predictive models are essential for generating testable hypotheses about the compound's unique pharmacological profile. duke.edu
Table 1: Computational Approaches for Desmethylolanzapine Research
| Computational Method | Application for Desmethylolanzapine | Potential Insights |
| QSAR Modeling | Correlating molecular descriptors with biological activity. | Prediction of receptor binding affinity, metabolic stability, and potential toxicity. |
| Molecular Docking | Simulating the binding pose and energy with target proteins. | Understanding interactions with dopamine, serotonin, and other CNS receptors. |
| Pharmacophore Mapping | Identifying essential structural features for biological activity. | Guiding the design of new molecules based on the Desmethylolanzapine scaffold. |
| Systems Biology Modeling | Integrating data to simulate effects on cellular networks. | Predicting downstream effects on signaling pathways and overall cellular response. |
Exploration of Desmethylolanzapine as a Scaffold for Rational Drug Design in Metabolic Research
A significant and growing area of interest is the distinct metabolic profile of Desmethylolanzapine. Unlike its parent compound, which is associated with metabolic disturbances, studies suggest that Desmethylolanzapine may have a neutral or even beneficial effect on metabolic parameters. Research in animal models indicates that it does not induce the same metabolic side effects and may even improve insulin (B600854) resistance and promote weight loss in diet-induced obesity. nih.gov Furthermore, clinical studies have found negative correlations between plasma concentrations of Desmethylolanzapine and levels of glucose and insulin. nih.govnih.govfrontiersin.org
These findings position Desmethylolanzapine as an attractive chemical scaffold for rational drug design in the field of metabolic research. mdpi.commdpi.com A scaffold is a core molecular structure from which a series of new compounds can be synthesized. The goal of metabolism-guided drug design is to use information about a molecule's metabolic profile to create new chemical entities with improved properties. rsc.org
By using the thienobenzodiazepine core of Desmethylolanzapine, medicinal chemists can systematically modify its structure to achieve two primary objectives:
Enhance Favorable Metabolic Effects: Modifications can be made to amplify the compound's positive influence on glucose homeostasis and energy expenditure.
Reduce or Eliminate Unwanted CNS Activity: The structure can be altered to decrease its affinity for dopamine and serotonin receptors, thereby separating its metabolic benefits from its antipsychotic-related effects.
This strategy could lead to the development of a novel class of therapeutic agents for metabolic disorders, originating from a scaffold serendipitously identified through the study of a metabolite.
Table 2: Research Findings on the Metabolic Profile of Desmethylolanzapine (DMO)
| Finding | Study Type | Key Result | Reference |
| Improved Metabolic Parameters | Animal (Obese Mice) | DMO administration led to weight loss, fat mass reduction, and improved insulin resistance. | nih.gov |
| Negative Correlation with Glucose | Human (Clinical Study) | Plasma DMO concentrations were negatively correlated with glucose levels. | nih.govnih.gov |
| Negative Correlation with Insulin | Human (Clinical Study) | DMO concentrations (normalized for dose) were negatively correlated with insulin levels. | nih.govnih.gov |
| Negative Predictor of Metabolic Syndrome | Human (Clinical Study) | Higher DMO concentration-to-dose ratio was a negative predictor of metabolic syndrome. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing desmethylolanzapine dihydrochloride in academic research?
- Methodological Answer : Synthesis typically involves demethylation of olanzapine followed by dihydrochloride salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (LC-MS) for molecular weight verification (371.33 g/mol). The dihydrochloride salt form enhances solubility and stability compared to freebase analogs . Reference standards (e.g., 1.0 mg/mL in acetonitrile:water) should be used for calibration .
Q. How can researchers validate analytical methods for quantifying this compound in experimental matrices?
- Methodological Answer : Use validated techniques like LC-MS/MS with multiple reaction monitoring (MRM) to ensure specificity. Cross-validate with gas chromatography-flame ionization detection (GC-FID) for robustness, as demonstrated in studies on structurally related dihydrochloride salts in soil matrices . Include recovery studies (spiked samples) and linearity tests (R² ≥0.99) across expected concentration ranges.
Q. What are the critical parameters for ensuring stability during storage of this compound solutions?
- Methodological Answer : Store solutions at -20°C in inert glass vials to prevent hydrolysis. Monitor pH (optimal range: 3–5) and avoid prolonged exposure to light. Stability studies should include accelerated degradation tests (e.g., 40°C/75% humidity) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in bioanalytical methods (e.g., extraction efficiency, ionization suppression in LC-MS). Standardize protocols using isotopically labeled internal standards (e.g., deuterated analogs) and cross-laboratory validation. Reanalyze conflicting datasets with unified parameters, such as column type (C18 vs. HILIC) and mobile phase composition .
Q. What experimental designs are optimal for studying this compound’s interaction with metabolic enzymes (e.g., CYP450 isoforms)?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP1A2, CYP2D6) in incubation assays. Monitor metabolite formation via time-dependent inhibition (TDI) assays with NADPH cofactors. Include positive controls (e.g., ketoconazole for CYP3A4) and quantify metabolites using UPLC-QTOF-MS .
Q. How can environmental persistence of this compound be assessed in ecotoxicological studies?
- Methodological Answer : Adapt GC-FID or LC-MS methods from soil studies on related dihydrochloride compounds . Conduct aerobic/anaerobic degradation experiments in simulated environmental matrices (e.g., loam soil, water-sediment systems). Measure half-lives (t½) and identify transformation products via suspect screening workflows.
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR for real-time monitoring of demethylation efficiency. Optimize crystallization conditions (e.g., antisolvent addition rate) to control polymorph formation. Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting purity and yield .
Methodological Considerations for Data Interpretation
- Data Contradiction Analysis : Compare analytical conditions (e.g., column temperature, detector sensitivity) across studies. For stability data inconsistencies, evaluate storage conditions (e.g., oxygen exposure, container material) and validate findings using orthogonal methods (e.g., NMR for degradation product identification) .
- Advanced Quantification : Employ matrix-matched calibration curves to account for ion suppression/enhancement in biological samples. For trace-level detection, use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
